molecular formula C19H24N2O6S B7726977 diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B7726977
M. Wt: 408.5 g/mol
InChI Key: WSQNZMIETXTQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a hydrazinyl group, and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 3-methylthiophene-2,4-dicarboxylic acid with diethyl oxalate in the presence of a base to form the diethyl ester. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group. Finally, the cyclohexylidene moiety is introduced through a condensation reaction with 4,4-dimethyl-2,6-dioxocyclohexanone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring, hydrazinyl group, and cyclohexylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-6-26-17(24)13-10(3)15(18(25)27-7-2)28-16(13)21-20-14-11(22)8-19(4,5)9-12(14)23/h21H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQNZMIETXTQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.